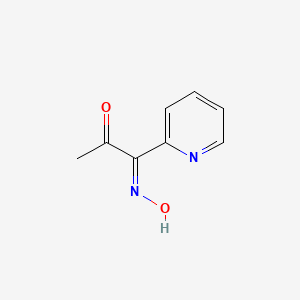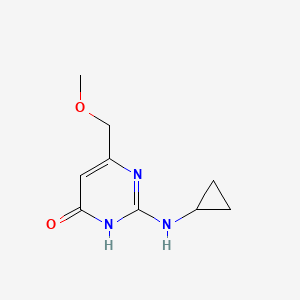![molecular formula C14H7F4N3O2 B1417714 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-06-4](/img/structure/B1417714.png)
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, or 5-F-TFPPO, is a synthetic compound with a wide range of potential applications in scientific research. It is an inhibitor of the enzyme glutathione S-transferase (GST) and is used in biochemical and physiological studies in both in vitro and in vivo systems. In addition, 5-F-TFPPO has been used to study the mechanism of action of GST-catalyzed reactions, as well as to investigate the role of GST in various diseases.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activities : Compounds related to the oxadiazole class have been synthesized and evaluated for their antimicrobial potential. For instance, derivatives of 1,2,4-triazoles and oxadiazoles have shown promising antimicrobial activities against a variety of pathogens. These compounds are synthesized through reactions involving isonicotinic acid hydrazide, carbon disulfide, and hydrazine hydrate, among other reagents. The antimicrobial activity is attributed to the structural features of these compounds, with some showing good to moderate activity against tested microbes (Bayrak et al., 2009).
Anticancer Potential : Certain oxadiazole derivatives have been identified as novel apoptosis inducers, with potential as anticancer agents. For example, compounds with a 1,2,4-oxadiazole core have shown activity against breast and colorectal cancer cell lines. Structural-activity relationship (SAR) studies indicate the importance of specific substituents for anticancer activity. These findings open avenues for the development of new therapeutic agents based on the oxadiazole scaffold (Zhang et al., 2005).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) : Oxadiazole derivatives have been explored as electron-transporting and exciton-blocking materials for OLEDs. Compounds incorporating oxadiazole rings exhibit high electron mobilities and contribute to reducing driving voltages and increasing efficiency in OLED devices. The effectiveness of these materials in blue, green, and red OLEDs highlights their versatility and potential for improving display technologies (Shih et al., 2015).
properties
IUPAC Name |
3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBRSNZQUZGJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




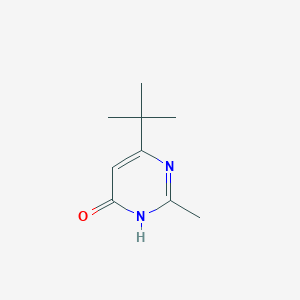
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)
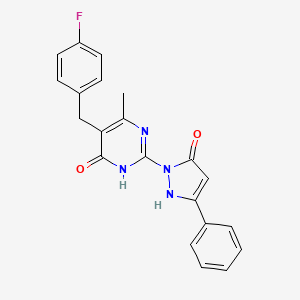
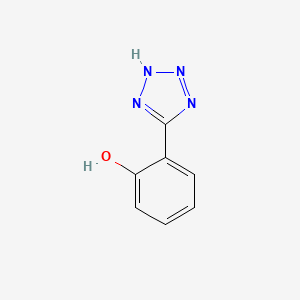

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
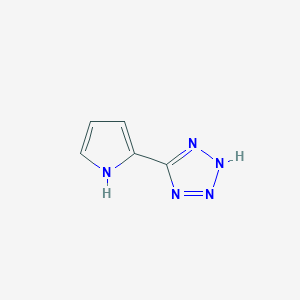
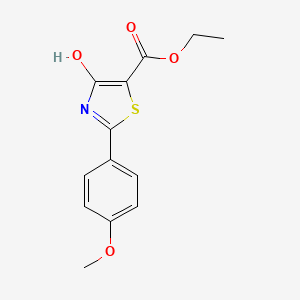
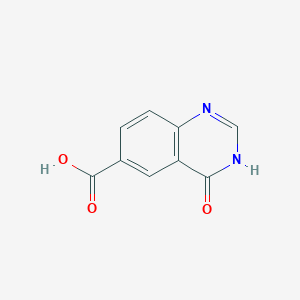
![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)
